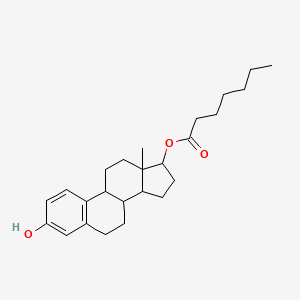3-Hydroxyestra-1,3,5(10)-trien-17-yl heptanoate
CAS No.:
Cat. No.: VC13430668
Molecular Formula: C25H36O3
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H36O3 |
|---|---|
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) heptanoate |
| Standard InChI | InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3 |
| Standard InChI Key | RFWTZQAOOLFXAY-UHFFFAOYSA-N |
| SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
| Canonical SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Hydroxyestra-1,3,5(10)-trien-17-yl heptanoate belongs to the steroid family, specifically as a derivative of estradiol. The compound’s systematic IUPAC name, (17β)-3-hydroxyestra-1,3,5(10)-trien-17-yl heptanoate, reflects its structural configuration: a steroidal backbone with a hydroxyl group at position 3, unsaturation at positions 1, 3, and 5(10), and a heptanoate ester at position 17 . Its molecular formula (C25H36O3) and mass (384.56 g/mol) have been confirmed via high-resolution mass spectrometry, while its density (1.1 g/cm³) and boiling point (509.5°C) provide insights into its physical stability .
Table 1: Physicochemical Properties of 3-Hydroxyestra-1,3,5(10)-trien-17-yl Heptanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H36O3 | |
| Molar Mass | 384.56 g/mol | |
| Melting Point | 94–96°C | |
| Boiling Point | 509.5°C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| LogP | 7.68 |
Stereochemical Considerations
The compound contains five stereocenters, though only four are defined in its crystalline form . Nuclear magnetic resonance (NMR) studies, including ¹H and ¹³C analyses, have elucidated the spatial arrangement of its substituents, confirming the β-orientation of the heptanoate ester at position 17 . This configuration is critical for its binding affinity to estrogen receptors and subsequent biological activity.
Synthesis and Production
Synthetic Pathways
The synthesis of 3-hydroxyestra-1,3,5(10)-trien-17-yl heptanoate involves esterification of estradiol with heptanoic acid. A modified approach, inspired by the de novo synthesis of analogous 6-oxaestrone derivatives, utilizes chromanone precursors as starting materials . For instance, 7-methoxychromanone undergoes sequential alkylation, cyclization, and oxidation to yield the steroidal core, followed by esterification at position 17 .
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization from ethanol, achieving a purity >98% as verified by high-performance liquid chromatography (HPLC) . Spectroscopic techniques, including infrared (IR) and ultraviolet (UV) spectroscopy, confirm the presence of the ester carbonyl group (C=O stretch at 1,720 cm⁻¹) and aromatic π→π* transitions (λmax = 280 nm) .
Pharmacological Profile
Mechanism of Action
As an estrogen receptor (ER) agonist, 3-hydroxyestra-1,3,5(10)-trien-17-yl heptanoate binds to ERα and ERβ, modulating gene transcription involved in reproductive physiology and bone metabolism . The heptanoate ester prolongs the compound’s half-life by slowing hepatic clearance, enabling sustained release over weeks .
Pharmacokinetics
Intramuscular administration results in gradual hydrolysis by esterases, releasing free estradiol into systemic circulation. Peak plasma concentrations occur 7–10 days post-injection, with an elimination half-life of 14–21 days . The compound’s lipophilicity (LogP = 7.68) facilitates storage in adipose tissue, further extending its duration of action .
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 100% (intramuscular) | |
| Tmax | 7–10 days | |
| Half-life | 14–21 days | |
| Protein Binding | 98% (albumin, SHBG) |
Therapeutic Applications
Contraceptive Use
In combination with dihydroxyprogesterone acetophenide, this compound forms the basis of monthly injectable contraceptives (e.g., Perlutan®). Clinical trials demonstrate a 99% efficacy rate in preventing pregnancy, attributed to consistent suppression of gonadotropin-releasing hormone (GnRH) and subsequent ovulation inhibition . A 2006 study by Coutinho et al. reported minimal breakthrough bleeding and high patient adherence over 12 cycles .
Hormone Replacement Therapy (HRT)
Estradiol enanthate is investigated for menopausal symptom alleviation, particularly in patients intolerant to oral estrogens. Its slow-release profile reduces peak estrogen levels, mitigating risks of thromboembolism and hypertension associated with conventional therapies .
Regulatory Status and Availability
3-Hydroxyestra-1,3,5(10)-trien-17-yl heptanoate is approved in Brazil, Mexico, and Thailand for contraceptive use but remains unlicensed in the U.S. and EU due to insufficient long-term safety data . Illicit markets distribute the compound as a performance-enhancing agent, often adulterated with non-steroidal additives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume